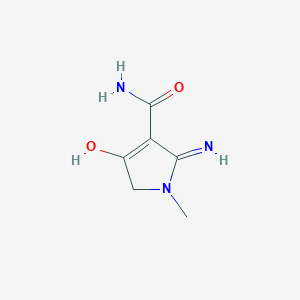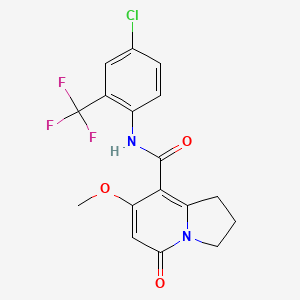
N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C17H14ClF3N2O3 and its molecular weight is 386.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : Research has focused on synthesizing various derivatives of related compounds to evaluate their potential in treating infectious diseases. For instance, compounds have been developed to target tuberculosis, cancer, inflammation, and bacterial infections, demonstrating significant in vitro activity (Mahanthesha et al., 2022). This suggests that related compounds, including the one , may have applications in developing treatments for these conditions.
Anticancer and Antitumor Potential : Several studies have explored the anticancer and antitumor properties of related chemical compounds. Compounds have been synthesized that show promising in vitro cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy (Hassan et al., 2014). The structural modifications and biological evaluations suggest a pathway for developing novel anticancer agents.
Antimicrobial Studies : The synthesis of novel compounds has also been explored for their antimicrobial properties. Studies have found that certain derivatives exhibit strong antibacterial and antifungal activities, which could lead to new treatments for microbial infections (Patel et al., 2010).
Molecular Docking and Pharmacokinetic Studies
Molecular Docking Support : Molecular docking studies support the in vitro activities of synthesized compounds, providing insights into their potential mechanisms of action and interactions with biological targets. This computational approach helps in understanding how these compounds could be effective against diseases at the molecular level (Mahanthesha et al., 2022).
Pharmacokinetic Predictions : Computational pharmacokinetic studies have been utilized to predict the molecular properties of synthesized compounds, aiding in the assessment of their drug-like qualities and potential oral bioavailability. These studies are crucial for advancing compounds through the drug development pipeline (Ahsan et al., 2016).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-26-13-8-14(24)23-6-2-3-12(23)15(13)16(25)22-11-5-4-9(18)7-10(11)17(19,20)21/h4-5,7-8H,2-3,6H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFIRLLPYXMHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

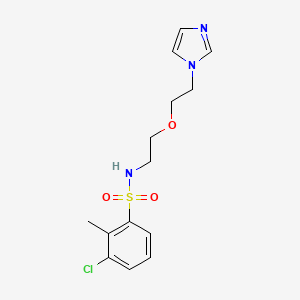
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)

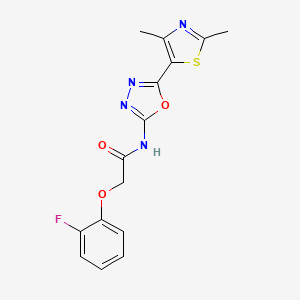
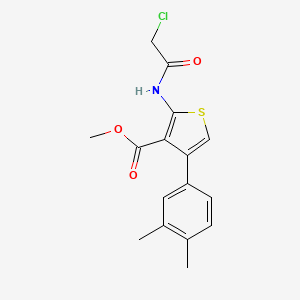
![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

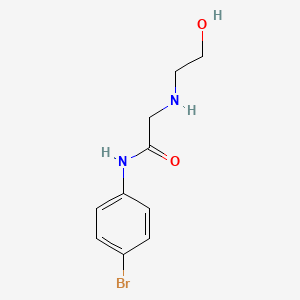
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)
